molecular formula C17H20N4O2 B2864604 6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one CAS No. 2418660-18-9

6-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one

Cat. No.: B2864604
CAS No.: 2418660-18-9
M. Wt: 312.373
InChI Key: VGVAJMGAMNUIGO-UHFFFAOYSA-N
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Description

The compound seems to contain a 1-Methylpyrazol-4-yl group , an aziridin-2-yl group, and a 3,4-dihydro-1H-quinolin-2-one group. These groups are connected by methoxy and methyl linkages.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple heterocyclic rings. The 1-Methylpyrazol-4-yl group would contribute a five-membered ring with two nitrogen atoms . The aziridin-2-yl group would contribute a three-membered ring with one nitrogen atom. The 3,4-dihydro-1H-quinolin-2-one group would contribute a fused six-membered and five-membered ring system with two nitrogen atoms and a carbonyl group.

Properties

IUPAC Name

6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-20-8-12(7-18-20)9-21-10-14(21)11-23-15-3-4-16-13(6-15)2-5-17(22)19-16/h3-4,6-8,14H,2,5,9-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVAJMGAMNUIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CN2CC2COC3=CC4=C(C=C3)NC(=O)CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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